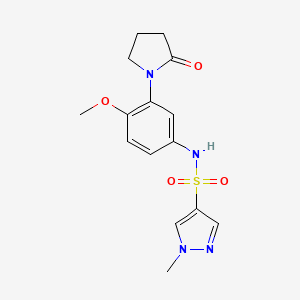
N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C15H18N4O4S and its molecular weight is 350.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural framework that includes:
- Pyrazole ring : A five-membered ring containing two nitrogen atoms.
- Sulfonamide group : Known for its diverse biological activities.
- Methoxy and pyrrolidinyl substituents : Contributing to the compound's lipophilicity and potential receptor interactions.
The molecular formula is C16H18N2O4S with a molecular weight of approximately 350.39 g/mol.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) :
- Interaction with other enzymes :
Structure-Activity Relationships (SAR)
The biological efficacy of this compound is closely linked to its structural components. Key findings from SAR studies include:
- Substituent Positioning : Variations in the positioning of substituents on the pyrazole ring significantly affect inhibitory potency against NAAA. For instance, modifications at the para position have yielded compounds with enhanced activity .
- Lipophilicity : The introduction of lipophilic groups has been correlated with increased inhibitory activity, indicating that hydrophobic interactions may play a vital role in binding affinity .
In Vitro Studies
In vitro assays have demonstrated the following activities:
| Compound | Target Enzyme | IC50 (μM) | Notes |
|---|---|---|---|
| This compound | NAAA | 0.042 | High potency |
| N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-1-methyl-1H-pyrazole | FAAH | 0.25 | Selective inhibition |
| N-(4-methoxy... sulfonamide | AC | 0.34 | Moderate inhibition |
These data indicate that the compound exhibits significant inhibitory activity against key enzymes involved in inflammatory pathways.
Case Studies
Several studies have explored the therapeutic potential of compounds similar to N-(4-methoxy...):
- Anti-inflammatory Effects : A study highlighted the role of pyrazole sulfonamides in modulating inflammatory responses, demonstrating reduced cytokine production in cellular models .
- Antimicrobial Activity : Research on related sulfonamide derivatives revealed promising antibacterial properties, suggesting potential applications in treating infections .
Propiedades
IUPAC Name |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c1-18-10-12(9-16-18)24(21,22)17-11-5-6-14(23-2)13(8-11)19-7-3-4-15(19)20/h5-6,8-10,17H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLUMFNLDNFKGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













